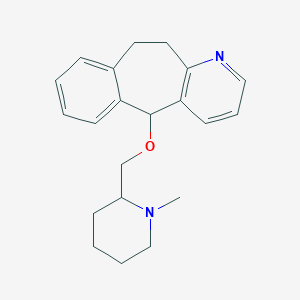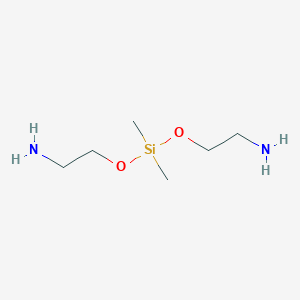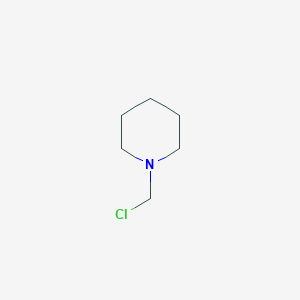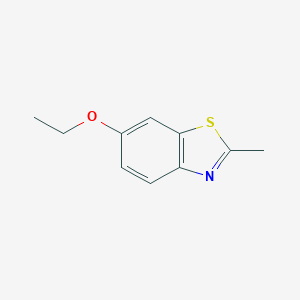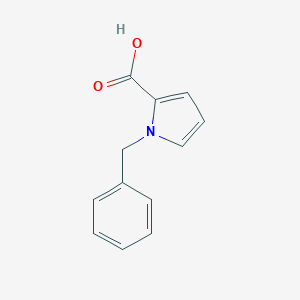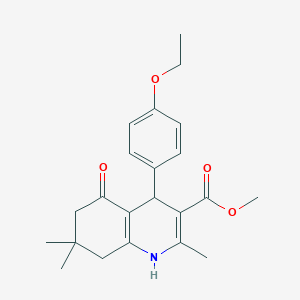
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has been synthesized for its potential use in scientific research applications due to its unique chemical properties. In
作用機序
The exact mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not well understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. Additionally, it exhibits a variety of biological activities, making it a potential candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions that could be explored in the research of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One potential direction is the development of new drugs and therapies based on its biological activities. Additionally, further research could be conducted to better understand its mechanism of action and to identify its molecular targets. Finally, its potential use as an antimicrobial agent could be further explored, particularly in the context of emerging antibiotic-resistant bacteria.
合成法
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can be synthesized using a multistep process. The first step involves the condensation reaction between ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and 3,3-dimethylbut-1-ene-1,4-dione in the presence of a strong base. This reaction results in the formation of the intermediate compound, ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. The intermediate compound is then treated with methyl iodide and a base to yield the final product, Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate.
科学的研究の応用
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been synthesized for its potential use in scientific research applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
CAS番号 |
5136-12-9 |
|---|---|
製品名 |
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-14(8-10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
InChIキー |
YOBNLLNNINWVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)





